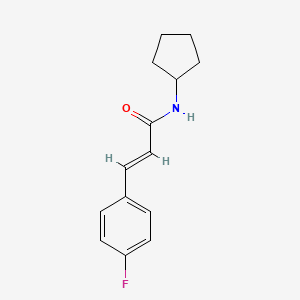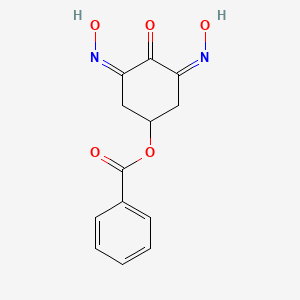
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide, also known as NS8593, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to have a unique mechanism of action and exhibits several biochemical and physiological effects.
作用机制
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide activates SK channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, which leads to the opening of the ion channel and the influx of potassium ions. This influx of potassium ions hyperpolarizes the cell membrane, leading to the suppression of neuronal excitability.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several biochemical and physiological effects. It has been found to enhance the release of dopamine from neurons, which can lead to an improvement in motor function. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has also been shown to reduce the frequency and duration of seizures in animal models. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has been found to have a neuroprotective effect, as it can protect neurons from oxidative stress and other forms of damage.
实验室实验的优点和局限性
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective activator of SK channels, which makes it an excellent tool for studying the role of SK channels in various physiological processes. However, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide. One potential direction is to study the long-term effects of N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide on cells and tissues. Another potential direction is to investigate the safety and efficacy of N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide in humans. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide could be used as a tool to study the role of SK channels in various diseases, such as Parkinson's disease, epilepsy, and Alzheimer's disease. Finally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide could be modified to improve its potency, selectivity, and pharmacokinetic properties, which could lead to the development of new drugs for the treatment of various diseases.
合成方法
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzylamine with 4-chloro-3-nitrobenzaldehyde to form N-(4-methylbenzyl)-4-chloro-3-nitrobenzamide. The second step involves the reduction of the nitro group using palladium on carbon catalyst to form N-(4-methylbenzyl)-4-chloro-3-aminobenzamide. The final step involves the reaction of N-(4-methylbenzyl)-4-chloro-3-aminobenzamide with morpholine to form N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide.
科学研究应用
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several potential scientific research applications. It has been found to be a potent activator of small conductance calcium-activated potassium (SK) channels. SK channels are known to play a critical role in regulating the excitability of neurons and other cells. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has been shown to enhance the activity of SK channels, which can lead to the suppression of neuronal excitability and the reduction of seizures. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has also been found to have potential applications in the treatment of Parkinson's disease, as it can enhance dopamine release from neurons.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)14-21-20(23)19-8-6-18(7-9-19)15-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLQVQBDFHURDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)

![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)
![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5849395.png)
![2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5849412.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5849420.png)
